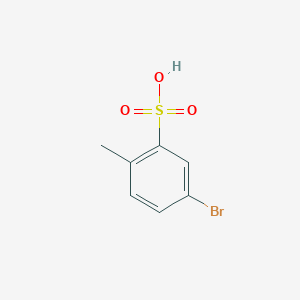

4-乙酰氨基-2-甲氧基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

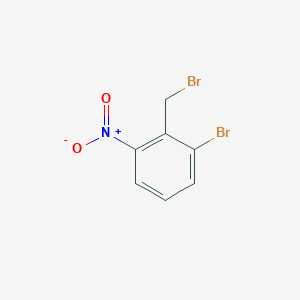

4-Acetamido-2-methoxybenzenesulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is related to the compounds synthesized in the provided studies, which include intermediates for anthelmintic drugs, dye intermediates, and molecules with potential hydrogen bonding studies .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple aromatic amines and proceeding through acetylation, nitration, and sulfonylation reactions. For instance, in the synthesis of an anthelmintic intermediate, 4-aminophenol is acetylated, nitrated, and then reacted with p-fluorobenzenesulfonyl chloride to yield a nitrobenzene derivative . Similarly, 4-acetamido-benzenesulfonyl chloride could be synthesized through acetylation of an appropriate amine followed by sulfonylation with chlorosulfonic acid or a related reagent.

Molecular Structure Analysis

The molecular structure of compounds related to 4-acetamido-2-methoxybenzenesulfonyl chloride often features aromatic rings with substituents that can engage in intramolecular interactions, such as hydrogen bonding. For example, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide has a V-shaped conformation with a dihedral angle between the benzene rings, and intramolecular hydrogen bonding contributes to its stability . This suggests that 4-acetamido-2-methoxybenzenesulfonyl chloride may also exhibit a specific conformation due to similar intramolecular forces.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-acetamido-2-methoxybenzenesulfonyl chloride typically include condensation reactions with amines, as seen in the synthesis of dye intermediates and other sulfonyl amides . These reactions are sensitive to reaction conditions such as temperature, pH, and molar ratios of reactants, which can significantly affect the yield of the desired product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-acetamido-2-methoxybenzenesulfonyl chloride are not detailed in the provided papers, related compounds exhibit properties that can be inferred for this compound. For example, the solubility in organic solvents, melting points, and stability can be affected by the presence of acetamido and methoxy groups. The characterization of these compounds is typically performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, which provide information on the functional groups and molecular structure .

科学研究应用

酶抑制和分子对接研究

- 合成和酶抑制活性:4-乙酰氨基-2-甲氧基苯磺酰氯用于合成新的 1,2,4-三唑类似物。这些化合物显示出对牛碳酸酐酶、乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制潜力,这些酶与生物学和药理学研究相关。分子对接研究提供了这些化合物对酶的结合模式的见解 (Virk 等人,2018).

染料中间体的合成

- 涉及磺酰胺的染料中间体:该化学物质参与染料中间体的制备。具体来说,由邻甲苯胺制备的 3-甲基-4-乙酰氨基苯磺酰氯,然后与氯磺酸反应,用于合成含有磺酰胺连接基团的染料中间体 (Bo,2007).

分子结构和光谱研究

- 振动光谱研究:该化合物及其衍生物在许多生物活性化合物中具有相关性,已使用光谱方法进行了广泛研究。这包括分析分子几何形状、轨道能量和非线性光学活性,为它们的化学性质提供了有价值的见解 (Nagarajan & Krishnakumar,2018).

阿尔茨海默病的治疗潜力

- 磺酰胺作为治疗剂的合成:使用 4-乙酰氨基-2-甲氧基苯磺酰氯合成了衍生自 4-甲氧基苯乙胺的新系列磺酰胺。这些化合物显示出作为阿尔茨海默病治疗剂的潜力,某些衍生物对乙酰胆碱酯酶等酶表现出显着的抑制活性 (Abbasi 等人,2018).

催化和化学反应

- 合成的催化体系:在一项研究中,氯化亚锡和烷硫醇通过亲核取代合成 N-(4-烷基硫代吲唑-7-基)-4-甲氧基苯磺酰胺,其中 4-甲氧基苯磺酰氯在反应过程中起着至关重要的作用。这突出了它在复杂有机化合物的催化合成中的用途 (Kouakou 等人,2015).

属性

IUPAC Name |

4-acetamido-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-9(16(10,13)14)8(5-7)15-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPIGZCIFTWOAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

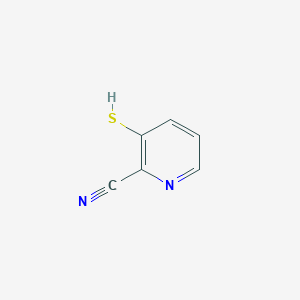

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570166 |

Source

|

| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-methoxybenzenesulfonyl chloride | |

CAS RN |

16781-12-7 |

Source

|

| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)